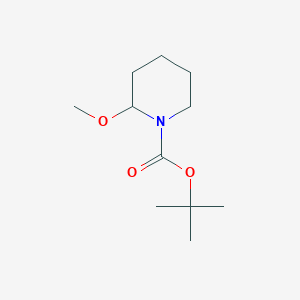

![molecular formula C15H11F3N2O2 B2968188 2-[2-(Trifluoromethyl)benzamido]benzamide CAS No. 923781-05-9](/img/structure/B2968188.png)

2-[2-(Trifluoromethyl)benzamido]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

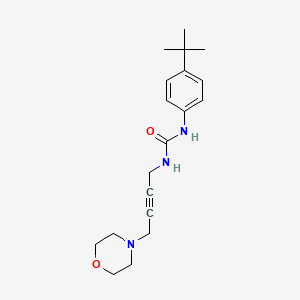

2-[2-(Trifluoromethyl)benzamido]benzamide is a fluorinated aromatic amide . It is an isotopic labeled intermediate for organic synthesis processes .

Synthesis Analysis

The synthetic method of 2-trifluoromethyl benzamide involves using 2, 3-dichlorotrifluorotoluene as a raw material. The process includes preparing 2-fluoro-6-cyano trifluorotoluene through fluorination and cyano substitution, which is then subjected to hydrogenation dechlorination and hydrolysis to prepare the 2-trifluoromethyl benzamide .Molecular Structure Analysis

The molecular formula of 2-[2-(Trifluoromethyl)benzamido]benzamide is C8H6F3NO. It has an average mass of 189.135 Da and a monoisotopic mass of 189.040146 Da .Chemical Reactions Analysis

2-[2-(Trifluoromethyl)benzamido]benzamide is a key intermediate in various organic synthesis processes . It can react with other compounds to form different products, such as [2-(Trifluoromethyl)benzamido]methyl acetate .Physical And Chemical Properties Analysis

2-[2-(Trifluoromethyl)benzamido]benzamide is a white solid. It is soluble in organic solvents such as ethanol, ether, and dichloromethane .Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Research in pharmacology has identified benzamide derivatives, including those similar to 2-[2-(Trifluoromethyl)benzamido]benzamide, as significant for their potential therapeutic applications. For instance, certain benzamide derivatives have been studied for their antiarrhythmic properties. These compounds, characterized by trifluoroethoxy ring substituents and a heterocyclic amide side chain, have shown promising oral antiarrhythmic activity in animal models. This indicates a potential application in developing new antiarrhythmic drugs (Banitt, Bronn, Coyne, & Schmid, 1977; Banitt, Coyne, Schmid, & Mendel, 1975).

Supramolecular Chemistry

In supramolecular chemistry, the structural and functional properties of benzamide derivatives are explored for their ability to form complex molecular assemblies. A notable application is in the design of new supramolecular packing motifs, such as π-stacked rods encased in triply helical hydrogen-bonded amide strands. These structures are suggestive of new modes of organization, potentially applicable in nanotechnology and the development of columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).

Medicinal Chemistry

In medicinal chemistry, the modification and investigation of benzamide derivatives, including those resembling 2-[2-(Trifluoromethyl)benzamido]benzamide, have shown significant antitumor activity. For example, MS-27-275, a synthetic benzamide derivative, was found to inhibit histone deacetylase (HDA), causing hyperacetylation of nuclear histones in tumor cell lines. This derivative demonstrated marked in vivo antitumor activity against various human tumors, suggesting its potential as a novel chemotherapeutic agent (Saito, Yamashita, Mariko, Nosaka, Tsuchiya, Ando, Suzuki, Tsuruo, & Nakanishi, 1999).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2-carbamoylphenyl)-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2O2/c16-15(17,18)11-7-3-1-5-9(11)14(22)20-12-8-4-2-6-10(12)13(19)21/h1-8H,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLWVBIPIYIFPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Trifluoromethyl)benzamido]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (E)-2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B2968114.png)

![1-[(5-Fluoropyrimidin-2-yl)amino]-2-methyl-3-thiophen-3-ylpropan-2-ol](/img/structure/B2968119.png)

![6-Cyclopropyl-2-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2968125.png)

![methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2968127.png)

![N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2968128.png)